2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide
Description
Properties
IUPAC Name |
2-[[2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12(19(26)21-14-6-3-2-5-13(14)18(20)25)11-23-17(24)9-8-15(22-23)16-7-4-10-27-16/h2-10,12H,11H2,1H3,(H2,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNPNUKCSWEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:
Formation of the Pyridazinone Ring: The synthesis begins with the preparation of the pyridazinone ring. This can be achieved by reacting a suitable hydrazine derivative with a diketone under acidic conditions to form the pyridazinone core.
Introduction of the Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyridazinone intermediate.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine derivative under basic conditions.
Coupling of the Two Fragments: The final step involves coupling the pyridazinone-thiophene fragment with the benzamide core using a peptide coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the pyridazinone and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyridazinone positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: LiAlH4, dry ether, reflux.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents (e.g., DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or pyridazinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Biology: As a probe to study enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with biological targets.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The thiophene and pyridazinone moieties may play a crucial role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-3-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)propanamido)benzamide: Similar structure but with a phenyl group instead of a thiophene group.
2-(2-methyl-3-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide distinguishes it from similar compounds. Thiophene is known for its electron-rich nature and ability to participate in π-π interactions, which can enhance the compound’s binding affinity to biological targets and potentially improve its pharmacological properties.
Biological Activity
The compound 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide , a derivative of pyridazine and thiophene, exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesizing findings from various studies to present a detailed analysis.
Structural Characteristics
The compound features a complex structure that includes:
- Pyridazine ring : Known for its pharmacological properties.
- Thiophene moiety : Enhances biological activity through electron-rich characteristics.
- Amide bond : Contributes to the stability and solubility of the compound.
This unique combination of functional groups is believed to play a crucial role in its biological efficacy.
Antimicrobial Properties
Research indicates that compounds related to sulfonamides, including this pyridazine derivative, possess notable antimicrobial activity. The sulfonamide class has been extensively studied for its ability to inhibit bacterial growth. The specific compound may exhibit:
- Broad-spectrum antibacterial activity against various strains.
- Potential antifungal and antiprotozoal effects, as observed in related compounds .
Anticancer Activity
The compound's structural analogs have demonstrated promising results in anticancer assays. For instance:
- Cytotoxicity tests on tumor cell lines showed selective inhibition against cancer cells while sparing normal cells, indicating a potential therapeutic window .
- Specific derivatives have been noted for their ability to inhibit key cancer pathways, such as the C-Met tyrosine kinase pathway, which is crucial in tumor growth and metastasis .
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Key findings include:
- IC50 values indicating effective concentrations required to inhibit cell proliferation. For example, one study reported IC50 values ranging from 28 ng/mL to 290 ng/mL for structurally similar compounds against different tumorigenic cell lines .
| Compound | Cell Line Tested | IC50 (ng/mL) |
|---|---|---|
| This compound | MDA-MB-231 (breast) | 32 |
| Similar Derivative | SK-Hep-1 (liver) | 30 |
| Another Analogue | NUGC-3 (gastric) | 28 |
The proposed mechanism of action for the compound involves:
- Inhibition of DNA synthesis : Similar compounds have shown to disrupt DNA replication in bacterial cells.
- Induction of apoptosis : In cancer cells, these compounds may trigger programmed cell death through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
